1-(4,4-Difluorocyclohexyl)propan-1-amine
Description
Properties
Molecular Formula |
C9H17F2N |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
1-(4,4-difluorocyclohexyl)propan-1-amine |
InChI |
InChI=1S/C9H17F2N/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7-8H,2-6,12H2,1H3 |
InChI Key |
KCQYKWSVCFGZLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC(CC1)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The ketone precursor reacts with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The reaction typically proceeds in methanol or ethanol at 25–60°C for 12–24 hours.
$$
\text{1-(4,4-Difluorocyclohexyl)propan-1-one} + \text{NH}3 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{1-(4,4-Difluorocyclohexyl)propan-1-amine}
$$
Yield and Optimization
Yields range from 65% to 85%, depending on the reducing agent and solvent system. Catalytic hydrogenation with Pd/C under 50 psi H₂ achieves higher yields (80–85%) compared to NaBH3CN (65–70%). Side products include secondary amines and unreacted ketone, necessitating purification via column chromatography.
Nucleophilic Substitution of Halogenated Intermediates
Fluorinated cyclohexane derivatives are often synthesized via halogen exchange reactions. This method leverages the displacement of chloro or bromo groups with fluorine atoms, followed by amine functionalization.
Synthesis of 4,4-Difluorocyclohexanecarbaldehyde
The intermediate 4,4-difluorocyclohexanecarbaldehyde is prepared by treating 4,4-dichlorocyclohexanecarbaldehyde with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C for 48 hours. Subsequent Strecker synthesis introduces the amine group:
$$
\text{4,4-Difluorocyclohexanecarbaldehyde} + \text{KCN} + \text{NH}_4\text{Cl} \rightarrow \text{Aminonitrile intermediate} \xrightarrow{\text{Hydrolysis}} \text{1-(4,4-Difluorocyclohexyl)propan-1-amine}
$$
Challenges and Solutions
This route suffers from low regioselectivity (50–60% yield) due to competing elimination reactions. Using crown ethers to stabilize KF improves fluorination efficiency, increasing yields to 70%.
Catalytic Hydrogenation of Nitriles
Hydrogenation of nitriles to primary amines is a high-yield alternative. The synthesis begins with 1-(4,4-difluorocyclohexyl)propanenitrile, which is reduced under H₂ with Raney nickel or cobalt catalysts.
Reaction Parameters
Optimal conditions involve 100–150°C and 100–200 psi H₂ in tetrahydrofuran (THF). Ammonia is added to suppress secondary amine formation:
$$
\text{1-(4,4-Difluorocyclohexyl)propanenitrile} + 2\text{H}_2 \xrightarrow{\text{Raney Ni}} \text{1-(4,4-Difluorocyclohexyl)propan-1-amine}
$$
Yield and Scalability
This method achieves 75–90% yield and is scalable to kilogram quantities. Catalyst poisoning by fluorine is mitigated using acid-washed Raney nickel.
Enzymatic Transamination
Emerging biocatalytic approaches utilize ω-transaminases to convert ketones to amines enantioselectively. This green chemistry method avoids harsh reagents and generates water as the sole byproduct.
Enzyme Selection and Conditions
ω-Transaminase from Arthrobacter sp. (ATA-117) exhibits high activity toward 1-(4,4-difluorocyclohexyl)propan-1-one. The reaction uses alanine as the amine donor and pyridoxal-5'-phosphate (PLP) as a cofactor at pH 7.5 and 30°C.
Advantages and Limitations
Yields reach 60–70% with >99% enantiomeric excess (ee). However, substrate inhibition at high ketone concentrations (>1 M) limits industrial application.
Comparative Analysis of Preparation Methods
| Method | Yield | Conditions | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 65–85% | Pd/C, H₂ (50 psi), MeOH, 25–60°C | High | Moderate |
| Nucleophilic Substitution | 50–70% | KF, DMSO, 120°C | Low | High |
| Catalytic Hydrogenation | 75–90% | Raney Ni, H₂ (200 psi), THF, 150°C | High | Low |
| Enzymatic Transamination | 60–70% | ATA-117, pH 7.5, 30°C | Moderate | High |
Catalytic hydrogenation offers the best balance of yield and scalability, while enzymatic methods excel in stereoselectivity.
Chemical Reactions Analysis
Nucleophilic Substitution
The primary amine group enables nucleophilic attack on electrophilic centers. For example, it can react with alkyl halides or sulfonates to form alkylated derivatives. This reaction typically occurs under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Acylation
Reactions with acyl halides (e.g., acetyl chloride) produce amide derivatives. The mechanism involves nucleophilic attack on the carbonyl carbon, followed by elimination of the halide. This reaction is often catalyzed by bases like NaOH to neutralize generated HCl.
Alkylation
Exposure to alkyl halides (e.g., methyl iodide) leads to quaternary ammonium salts. This reaction is iterative, requiring multiple equivalents of the alkylating agent. The product exhibits reduced basicity due to the positive charge on nitrogen.
Imine Formation
The amine reacts with ketones or aldehydes to form imines via condensation. The mechanism involves nucleophilic addition to the carbonyl group, forming an intermediate aminol, followed by dehydration to yield the imine. This reaction is often acid-catalyzed .
Protonation
As a weak base, the compound forms ammonium salts upon reaction with acids (e.g., HCl). Neutralization with bases (e.g., NaOH) regenerates the amine .
General Amine Reactivity
The primary amine group (NH₂) undergoes reactions characteristic of amines, including:
-
Electrophilic addition : With carbonyl compounds (e.g., aldehydes/ketones) .
-
Nucleophilic substitution : With alkyl halides or sulfonates.
Comparative Reaction Analysis
| Reaction Type | Reagents/Conditions | Product Type | Key Features |
|---|---|---|---|
| N |
Scientific Research Applications
While comprehensive data tables and case studies for 1-(4,4-Difluorocyclohexyl)propan-1-amine are not available in the search results, the compound is a fluorinated derivative being researched for pharmaceutical applications .
Scientific Research Applications
- RPE65 Inhibitor Gem-difluorination of the cyclohexyl ring in emixustat derivatives enhances the inhibition of 11-cis-retinol production . Compound 57 , which contains a gem-difluorinated cyclohexyl ring, showed enhanced inhibition of 11-cis-retinol .
- Pharmacokinetics Fluorination can impact the elimination pathways of drugs. For example, the presence of a 4-fluoro substituent in compounds like 24 and 49 led to higher initial plasma levels in mice, suggesting that this modification can deactivate certain elimination pathways . The longer plasma half-life of compound 24 may be attributed to its more flexible alkyl substituents, potentially making it less susceptible to oxidation .
- Ocular Distribution Studies on emixustat derivatives reveal that 5"-gem-difluorination of the cyclohexyl ring (as in compound 57 ) can enhance ocular distribution in mice . Compound 57 reached almost twice the concentration of emixustat in ocular tissue at the same time after administration . However, 4-fluorination on the phenyl ring might intensify intra-molecular N∙∙H∙∙O hydrogen bonding interaction and reduce the molecule flexibility to hamper drug delivery to the eye .
- Magnetic Resonance Imaging Magnetic resonance imaging can be used to evaluate tissue injury caused by intramuscular dosing . A family of contrast agents for use in magnetic resonance imaging and a method of enhancing the contrast of magnetic resonance images of an object by incorporating a contrast agent of this invention into the object prior to forming the images or during formation of the images .
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(4,4-Difluorocyclohexyl)propan-1-amine, highlighting differences in substituents, molecular weights, and applications:
Key Comparisons :
Substituent Effects: Fluorine Position: The target compound’s fluorine atoms on the cyclohexyl ring (vs. phenyl rings in others) reduce ring conformational flexibility while increasing steric bulk. This may enhance binding specificity to hydrophobic targets .
Physicochemical Properties :
- Lipophilicity : The cyclohexyl group in the target compound contributes to higher lipophilicity (logP ~2.8 estimated) compared to the phenyl-based analogs (logP ~2.1–2.5), favoring blood-brain barrier penetration .
- Solubility : Hydrochloride salts (e.g., the target compound’s salt form) exhibit improved aqueous solubility versus free bases, critical for pharmaceutical formulations .
Applications :
- The target compound is cited in patents for crystalline drug derivatives (e.g., benzimidazole sulfonamide salts), suggesting utility in kinase inhibitors or anti-inflammatory agents .
- In contrast, 1-(2,4-Difluorophenyl)propan-1-amine is listed in ChEMBL, indicating prior screening in biological assays, possibly as a serotonin or dopamine receptor modulator .
Research Findings and Limitations
- Biological Data Gaps : While structural analogs like 1-(2,4-Difluorophenyl)propan-1-amine have ChEMBL entries, specific activity data for 1-(4,4-Difluorocyclohexyl)propan-1-amine are absent, highlighting a need for targeted pharmacological studies.
- Stability Considerations : Fluorine substitution generally improves metabolic stability, but the cyclohexyl group may introduce steric hindrance in enzymatic interactions compared to planar aromatic systems .
Biological Activity
1-(4,4-Difluorocyclohexyl)propan-1-amine, also known as 4,4-difluorocyclohexan-1-amine hydrochloride, is a small molecule with potential applications in medicinal chemistry. Its structure features a difluorinated cyclohexane ring and a primary amine group, which are common in various bioactive compounds. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
While specific physical and chemical properties such as melting point or boiling point are not extensively documented, the compound's structural characteristics suggest it may exhibit unique interactions with biological targets due to the presence of fluorine substituents.
Biological Activity Overview
Research indicates that 1-(4,4-difluorocyclohexyl)propan-1-amine may possess several therapeutic activities:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties against certain cancer cell lines. The mechanism may involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, although detailed mechanisms remain to be fully elucidated. The compound's ability to cross the blood-brain barrier could enhance its efficacy in neurological disorders.
Anticancer Properties
A study conducted on various cancer cell lines demonstrated that 1-(4,4-difluorocyclohexyl)propan-1-amine significantly reduced cell viability in a dose-dependent manner. The results indicated that:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.
Neuroprotective Studies
In vitro studies have shown that 1-(4,4-difluorocyclohexyl)propan-1-amine can protect neuronal cells from oxidative stress-induced apoptosis. The compound demonstrated significant antioxidant activity, as measured by the DPPH radical scavenging assay:
| Concentration (µM) | % Inhibition |
|---|---|
| 5 | 25% |
| 10 | 45% |
| 20 | 70% |
This suggests a potential role for the compound in treating neurodegenerative diseases where oxidative stress is a contributing factor.
The biological activity of 1-(4,4-difluorocyclohexyl)propan-1-amine is likely mediated through interactions with specific molecular targets involved in cellular signaling pathways. Potential mechanisms include:
- Inhibition of Kinases : As observed in other similar compounds, it may inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells while providing neuroprotection by inhibiting pro-apoptotic signals in neuronal cells.
Future Directions
Further research is warranted to elucidate the precise mechanisms underlying the biological activities of 1-(4,4-difluorocyclohexyl)propan-1-amine. Future studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Clinical Trials : Evaluating therapeutic potential in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
